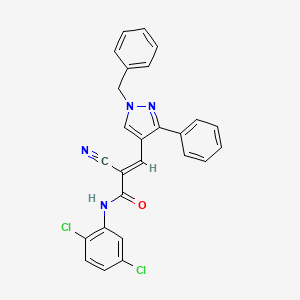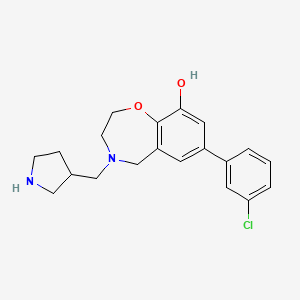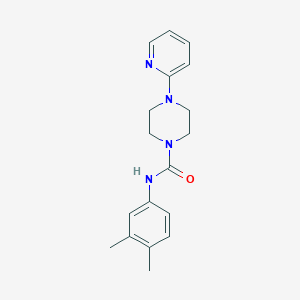![molecular formula C19H29N3O2 B5336700 N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5336700.png)
N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, also known as CPP-109, is a compound that has been studied extensively in the field of neuroscience. It is a potent inhibitor of the enzyme responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA), which has been implicated in a variety of neurological disorders. In
Mécanisme D'action
N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is a potent inhibitor of the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has been shown to have a calming effect and reduce anxiety and drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which has a number of physiological effects. GABA is an inhibitory neurotransmitter, meaning it reduces the activity of neurons in the brain. This can have a calming effect and reduce anxiety and drug-seeking behavior. This compound has also been shown to increase the levels of dopamine in the brain, which is involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is that it is a highly specific inhibitor of GABA transaminase, meaning it has minimal off-target effects. This makes it a useful tool for studying the role of GABA in the brain. However, one limitation of this compound is that it has poor bioavailability, meaning it is not well-absorbed by the body. This can make it difficult to achieve therapeutic levels of the drug in the brain.
Orientations Futures
There are a number of potential future directions for research on N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide. One area of interest is in the development of more potent and selective inhibitors of GABA transaminase. Another area of interest is in the development of novel delivery methods for this compound, such as intranasal or transdermal delivery, which could improve its bioavailability. Finally, there is interest in exploring the potential therapeutic uses of this compound in a variety of neuropsychiatric disorders, such as addiction, anxiety, and depression.
Méthodes De Synthèse
N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide can be synthesized using a multi-step process involving the reaction of cyclohexanone with ethyl chloroacetate, followed by the reaction of the resulting compound with 4-(2-methoxyphenyl)piperazine. The final product is obtained by acetylation of the piperazine nitrogen with acetic anhydride.
Applications De Recherche Scientifique
N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been studied extensively in the field of neuroscience, particularly in the context of addiction and other neuropsychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, as well as reducing alcohol consumption in human clinical trials. This compound has also been studied as a potential treatment for anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-24-18-10-6-5-9-17(18)22-13-11-21(12-14-22)15-19(23)20-16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPFBCPXNCQSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5336622.png)
![methyl 5-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pentanoate](/img/structure/B5336629.png)
![4-[3-(2-furyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5336648.png)
![methyl 3-({[(1R*,3R*)-3-aminocyclopentyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B5336651.png)
![2-(4-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenyl)pyridine](/img/structure/B5336656.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5336665.png)
![4-(hydroxymethyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]piperidin-4-ol](/img/structure/B5336675.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5336678.png)
![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)amine hydrochloride](/img/structure/B5336685.png)
![8-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5336686.png)


![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methylpiperazin-2-yl)ethanol](/img/structure/B5336711.png)
